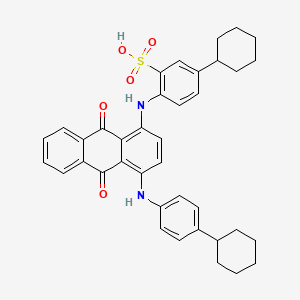

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid

Description

Properties

CAS No. |

83027-36-5 |

|---|---|

Molecular Formula |

C38H38N2O5S |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

5-cyclohexyl-2-[[4-(4-cyclohexylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid |

InChI |

InChI=1S/C38H38N2O5S/c41-37-29-13-7-8-14-30(29)38(42)36-33(40-31-20-17-27(23-34(31)46(43,44)45)25-11-5-2-6-12-25)22-21-32(35(36)37)39-28-18-15-26(16-19-28)24-9-3-1-4-10-24/h7-8,13-25,39-40H,1-6,9-12H2,(H,43,44,45) |

InChI Key |

HQOMFKMEUYWVBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)O)C(=O)C7=CC=CC=C7C4=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Step 1: Preparation of the anthraquinone derivative with appropriate amino and sulfonic acid substitutions.

- Step 2: Introduction of cyclohexyl-substituted aniline moieties via nucleophilic aromatic substitution or amination.

- Step 3: Final sulfonation and purification to yield the benzenesulphonic acid derivative.

The complexity arises from the need to maintain the integrity of the anthraquinone core while introducing bulky cyclohexyl and sulfonic acid groups.

Key Intermediate Preparation: Anthraquinone Derivatives

Anthraquinone derivatives such as 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid are commonly prepared by oxidation of methyl-substituted anthraquinones using chromium(VI) oxide or sodium dichromate in acidic media.

These intermediates form the anthracene-9,10-dione core essential for the target compound.

Amination and Sulfonation Steps

Amination: The introduction of the 4-cyclohexylphenylamino group onto the anthraquinone core is typically achieved by nucleophilic aromatic substitution of a halogenated anthraquinone intermediate or direct amination of activated positions on the anthraquinone ring.

Sulfonation: The benzenesulphonic acid moiety is introduced by sulfonation of the aromatic ring, often using sulfuric acid or chlorosulfonic acid under controlled temperature to avoid over-sulfonation or degradation.

The exact reaction conditions for these steps are proprietary or less frequently published but generally involve:

Purification and Characterization

- Purification: Recrystallization from acetic acid or aqueous solvents is common to obtain high-purity product.

- Characterization: Confirmed by NMR (1H and 13C), melting point, and mass spectrometry to ensure structural integrity and purity.

Summary Table of Preparation Parameters

Research Findings and Notes

- The oxidation of methyl-substituted anthraquinones to anthraquinone carboxylic acids is well-established with chromium(VI) reagents, providing a reliable route to key intermediates.

- The reduction of anthraquinone derivatives with zinc and copper sulfate in ammonia solution is a crucial step to enable subsequent amination, improving nucleophilicity of the anthraquinone ring.

- Amination with cyclohexylaniline derivatives requires careful control of temperature and solvent to avoid side reactions and ensure substitution at the desired position.

- Sulfonation is typically the final step, introducing sulfonic acid groups that enhance solubility and biological activity, but must be controlled to prevent over-sulfonation or degradation.

- The overall synthetic route demands multi-step purification and characterization to confirm the complex structure and high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, sulfonating agents.

Major Products

Oxidation products: Quinone derivatives.

Reduction products: Hydroquinone derivatives.

Substitution products: Halogenated and sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid has shown potential in several pharmaceutical contexts:

- Anticancer Activity : The compound's anthracene moiety is known for its ability to intercalate with DNA, which may inhibit cancer cell proliferation. Studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Due to its structural characteristics, it may possess antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics.

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

- Dye-Sensitized Solar Cells : The presence of the anthracene unit allows for efficient light absorption and electron transfer, making it a candidate for use in dye-sensitized solar cells (DSSCs). The compound's ability to function as a sensitizer can enhance the efficiency of solar energy conversion.

- Optoelectronic Devices : Its electronic properties also suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light when excited makes it useful in display technologies.

Cosmetic Applications

Regulations have noted the use of sulfonated compounds in cosmetic formulations. The compound may be used as a dye or colorant due to its stability and solubility characteristics . Its applications could include:

- Hair Dyes : Due to its structural features, it can be incorporated into hair dye formulations, providing color while being less harmful than traditional dyes .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of structurally related anthracene derivatives. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that the incorporation of similar functional groups could enhance therapeutic efficacy .

Case Study 2: Dye-Sensitized Solar Cells

Research on dye-sensitized solar cells utilizing anthracene-based dyes revealed improved efficiency metrics compared to traditional dyes. The study highlighted the potential of these compounds to enhance light absorption and electron transfer rates .

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to three analogs (Table 1):

- Compound A: Lacks the sulphonic acid group but retains the anthraquinone core and cyclohexyl substituents.

- Compound B : Replaces cyclohexyl groups with linear alkyl chains (e.g., n-hexyl).

- Compound C : Features a methoxyphenyl substituent instead of cyclohexyl groups.

Table 1: Structural Comparison

| Feature | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Anthraquinone Core | Present | Present | Present | Present |

| Cyclohexyl Substituents | 2 | 2 | 0 (n-hexyl) | 0 (methoxyphenyl) |

| Sulphonic Acid Group | Present | Absent | Absent | Present |

Spectroscopic and Solubility Properties

Nuclear Magnetic Resonance (NMR) Analysis

As demonstrated in studies of analogous anthraquinone derivatives (e.g., ), chemical shifts in NMR spectra reflect substituent-induced changes in electronic environments. For the target compound:

- Region A (positions 39–44): Downfield shifts (~1.2–1.5 ppm) due to electron-withdrawing sulphonic acid and anthraquinone carbonyl groups.

- Region B (positions 29–36) : Upfield shifts (~0.8 ppm) attributed to shielding by bulky cyclohexyl groups.

Table 2: Key NMR Chemical Shifts (ppm)

| Region | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| A (39–44) | 1.3–1.5 | 1.1–1.3 | 1.0–1.2 | 1.4–1.6 |

| B (29–36) | 0.7–0.9 | 0.9–1.1 | 1.2–1.4 | 0.8–1.0 |

Compound C’s methoxyphenyl group introduces additional deshielding in Region A compared to the target compound, while Compound B’s linear alkyl chains reduce steric effects in Region B .

Solubility and Stability

The sulphonic acid group significantly enhances aqueous solubility (Table 3). Cyclohexyl groups improve thermal stability by reducing molecular mobility.

Table 3: Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Water Solubility (mg/mL) | 12.5 | 0.3 | 0.5 | 8.2 |

| Thermal Decomposition (°C) | 280 | 255 | 240 | 265 |

Research Implications

The target compound’s unique combination of cyclohexyl and sulphonic acid groups makes it a candidate for applications requiring balanced hydrophobicity and solubility, such as dye-sensitized solar cells or pH-responsive materials. Its structural rigidity, inferred from crystallographic data refined via SHELX , suggests utility in molecular recognition systems.

Biological Activity

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid, also known as sodium 5-cyclohexyl-2-[[4-[(4-cyclohexylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthryl]amino]benzenesulfonate, is a complex organic compound with potential biological activities. This article aims to summarize the available data on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₈H₃₈N₂O₅S

- Molecular Weight : 634.7837 g/mol

- CAS Number : 83027-36-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antifungal and anticancer properties. The following sections detail these findings.

Antifungal Activity

Recent studies have demonstrated that derivatives of compounds similar to 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid exhibit significant antifungal activity against various pathogens.

| Pathogen | Inhibition Rate (%) |

|---|---|

| Candida albicans | High |

| Fusarium oxysporum | 51–75 |

| Rhizoctonia solani | 85–100 |

| Bipolaris sorokiniana | 46–75 |

| Sclerotinia sclerotiorum | 53–62 |

These results indicate that the compound may be effective against a range of fungal infections, with varying degrees of inhibition depending on the specific pathogen and concentration used .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| HL-60 (Leukemia) | 2.79–45.58 |

| MDA-MB-435 (Melanoma) | Moderate |

| MCF-7 (Breast Cancer) | Moderate |

These findings suggest that while the compound does not exhibit significant cytotoxicity across all tested lines, it shows potential for selective inhibition of certain cancer cells .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary studies indicate that it may interfere with cellular processes such as protein synthesis and cell division in target organisms.

Case Studies

- Fungal Inhibition Study : A study conducted on Fusarium oxysporum showed that compounds related to the target structure inhibited mycelium growth significantly compared to control treatments. The study concluded that specific structural modifications could enhance antifungal potency .

- Anticancer Screening : Another research effort evaluated the compound against a panel of approximately 60 cancer cell lines. The results indicated low cytotoxicity in several lines while achieving moderate inhibition in others, suggesting a selective targeting mechanism that warrants further exploration .

Q & A

Q. How can the compound’s anthraquinone-sulfonic acid architecture inform the design of novel photoactive materials?

- Methodological Answer : Link experimental results (e.g., HOMO-LUMO gaps) to Marcus theory for electron-transfer kinetics. Test photocatalytic activity in dye-sensitized solar cells (DSSCs) using incident photon-to-current efficiency (IPCE) measurements. Correlate sulfonic acid’s proton conductivity with device efficiency under varying humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.